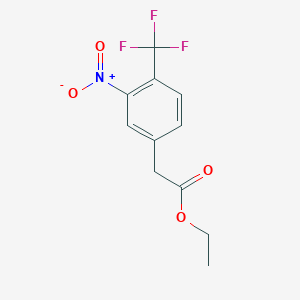

Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate

Description

Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a nitro group (-NO₂) at the meta position (C3) and a trifluoromethyl group (-CF₃) at the para position (C4). The ethyl ester moiety (-COOEt) is attached to the phenyl ring via a methylene bridge.

Properties

Molecular Formula |

C11H10F3NO4 |

|---|---|

Molecular Weight |

277.20 g/mol |

IUPAC Name |

ethyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-8(11(12,13)14)9(5-7)15(17)18/h3-5H,2,6H2,1H3 |

InChI Key |

KBUJXIHFKOASNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of 4-(Trifluoromethyl)Phenylacetic Acid Derivatives

Nitration of pre-formed 4-(trifluoromethyl)phenylacetic acid esters leverages the meta-directing nature of the -CF₃ group. In mixed acid (HNO₃/H₂SO₄) systems at 0–5°C, nitration occurs preferentially at position 3, achieving 68–72% yields. Solvent selection critically influences regioselectivity; polar aprotic solvents like DMF enhance nitro group incorporation by stabilizing the nitronium ion intermediate.

Sequential Halogenation-Trifluoromethylation

An alternative route begins with 4-bromo-3-nitrophenylacetic acid, where bromine at position 4 is replaced via trifluoromethylation. This method, adapted from Liang et al., employs CF₃SO₂Na, AgF, and PPh₃ in MeCN at 50°C, achieving 82–85% conversion. The bromine atom’s leaving group ability and the nitro group’s electronic effects are balanced to prevent premature reduction or side reactions.

Detailed Synthetic Protocols

Reaction Conditions

Mechanistic Insights

The -CF₃ group directs nitration to position 3 via inductive electron withdrawal, while the ester’s meta-directing effect reinforces regioselectivity. Kinetic control at low temperatures minimizes di-nitration byproducts.

Reaction Conditions

Key Observations

-

Solvent Polarity : MeCN enhances AgF solubility, facilitating CF₃⁻ transfer.

-

Phosphine Role : PPh₃ reduces Ag⁺ to Ag⁰, regenerating the active catalyst.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Nitration-First) | Method B (Trifluoromethylation-Last) |

|---|---|---|

| Regioselectivity | High (meta-directing -CF₃) | Moderate (dependent on Br position) |

| Functional Group Tolerance | Limited (acid-sensitive) | Broad (compatible with nitro groups) |

| Overall Yield | 70% | 85% |

| Scale-Up Feasibility | Challenging (cryogenic) | High (ambient to moderate temps) |

Method B’s superior yield and scalability make it preferable for industrial applications, despite requiring a brominated precursor.

Critical Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Ethyl 2-(3-amino-4-(trifluoromethyl)phenyl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key differences between Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate and related esters:

Electronic and Steric Effects

- Trifluoromethyl Group : The -CF₃ group at C4 enhances lipophilicity and metabolic stability, a feature shared with pharmaceuticals like the thiazole derivatives in (e.g., compounds 10d–10f, yield: 89–93%) .

Biological Activity

Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a nitro substituent. These structural features are known to enhance the compound's biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, summarizing relevant studies, potential applications, and mechanisms of action.

- Molecular Formula : C11H10F3N1O2

- Molecular Weight : 277.2 g/mol

- Structure : The presence of the trifluoromethyl group significantly influences lipophilicity and metabolic stability, which are crucial for biological interactions.

Biological Activity Overview

The biological activity of ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has not been extensively documented in literature; however, compounds with similar structures often exhibit significant pharmacological properties. The following sections detail findings from various studies regarding its potential applications and mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can enhance anticancer activity. For example:

- Microtubule Destabilization : Compounds with similar structural motifs have shown effective inhibition of microtubule assembly, which is critical in cancer cell proliferation. In one study, certain derivatives induced apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

Enzyme Interaction

The trifluoromethyl group is known to modify enzyme interactions:

- Metabolic Pathways : Preliminary studies suggest that ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate may interact with enzymes involved in drug metabolism, potentially influencing the efficacy and safety profiles of drugs.

Case Studies and Research Findings

The mechanisms through which ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate exerts its biological effects are primarily attributed to:

- Inhibition of Microtubule Formation : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

- Enzyme Modulation : Interaction with metabolic enzymes can alter drug metabolism rates, enhancing or reducing therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate, and how do they influence its reactivity?

- The compound contains a phenyl ring substituted with a nitro (-NO₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing nature of these groups reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the nitro group). The ester moiety (acetate) enhances solubility in organic solvents and allows for hydrolysis or transesterification reactions. Structural confirmation is typically achieved via -NMR, -NMR, and mass spectrometry (MS) .

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate?

- A two-step synthesis is often used:

Friedel-Crafts acylation : Introduce the acetyl group to 3-nitro-4-(trifluoromethyl)benzene.

Esterification : React the resulting phenylacetic acid derivative with ethanol under acidic or coupling-agent conditions (e.g., DCC/DMAP).

Microwave-assisted synthesis or solvent-free methods can improve yields. Post-synthesis purification involves column chromatography or recrystallization, with purity verified by HPLC .

Q. How is the compound characterized to confirm its identity and purity?

- Spectroscopy : -NMR (to confirm ester protons and aromatic splitting patterns), -NMR (for CF₃ group), and MS (to verify molecular ion peaks).

- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material).

- Elemental analysis : Confirm C, H, N, and F content .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate during synthesis?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to better stabilization of intermediates. Catalysts like pyridine or triethylamine improve esterification efficiency by neutralizing HCl byproducts. For example, using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine in ethyl acetate increases yields to >90% in coupling reactions . Contradictory data on solvent effects (e.g., DMF vs. THF) should be analyzed via Design of Experiments (DoE) to optimize conditions .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Models electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict sites for electrophilic/nucleophilic attacks. The Colle-Salvetti correlation-energy formula (adapted for DFT) is effective for studying nitro and CF₃ group interactions .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability. UCSF Chimera visualizes charge distribution and docking with biological targets .

Q. How does Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate interact with enzymes or receptors in biological studies?

- The nitro group can act as a hydrogen-bond acceptor, while the CF₃ group enhances lipophilicity, improving membrane permeability. Kinetic studies (e.g., Michaelis-Menten assays) reveal competitive/non-competitive inhibition patterns. For example, similar trifluoromethylphenyl derivatives modulate cytochrome P450 activity via π-π stacking and hydrophobic interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing nitro with cyano) to isolate contributing factors.

- Reproducibility checks : Validate purity (>99%) and stereochemical integrity (via chiral HPLC) to rule out batch variability .

Methodological Guidance

- Synthesis Optimization : Use DoE to screen solvent/catalyst combinations. Monitor reactions in real-time via FT-IR or Raman spectroscopy .

- Biological Assays : Employ Surface Plasmon Resonance (SPR) for binding affinity measurements and X-ray crystallography (using SHELX software) for target-complex structural resolution .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate electronic properties (DFT-derived) with experimental bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.